molecular formula C21H25NO3 B11669016 4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol

4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol

Cat. No.: B11669016
M. Wt: 339.4 g/mol
InChI Key: LAKXCHLPUCRTFR-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole core with tert-butyl groups and a hydroxyphenyl moiety, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol typically involves the reaction of 2-hydroxybenzaldehyde with tert-butyl-substituted phenols under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzoxazole ring. Common reagents include Lawesson’s reagent and various solvents like xylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: Reduction reactions can target the benzoxazole ring or the hydroxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings .

Scientific Research Applications

4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the benzoxazole ring can engage in π-π stacking and other non-covalent interactions. These properties contribute to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol is unique due to its benzoxazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

4,6-ditert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol

InChI

InChI=1S/C21H25NO3/c1-20(2,3)13-11-14(21(4,5)6)17(24)18-16(13)22-19(25-18)12-9-7-8-10-15(12)23/h7-11,23-24H,1-6H3

InChI Key

LAKXCHLPUCRTFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC=CC=C3O)O)C(C)(C)C

Origin of Product

United States

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